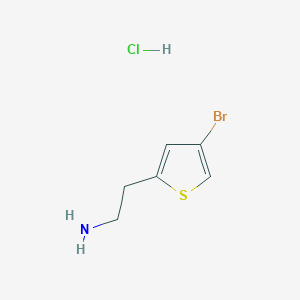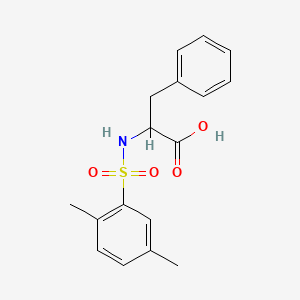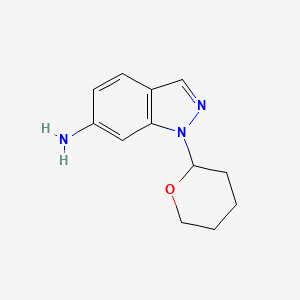![molecular formula C15H25N3 B1519670 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine CAS No. 1087784-53-9](/img/structure/B1519670.png)
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine
Descripción general
Descripción
“4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is a chemical compound with the CAS Number: 90931-05-8 . Its IUPAC name is 4-[4-(3-methylphenyl)-1-piperazinyl]-1-butanamine . The compound has a molecular weight of 247.38 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is 1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3 . This indicates that the compound has a molecular formula of C15H25N3 .Physical And Chemical Properties Analysis
“4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is a liquid at room temperature . It has a molecular weight of 247.38 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some derivatives of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine have been synthesized and found to possess moderate to good antimicrobial activities against test microorganisms, indicating potential use in antimicrobial applications (Bektaş et al., 2007).
Structural and Chemical Properties
The compound has been studied for its structural and chemical properties, such as crystal structure and formation of salts, which are important for understanding its behavior in various applications (Betz et al., 2011).
Design and Evaluation for Pharmacological Use
Derivatives of this compound have been designed and evaluated for potential pharmacological applications, including antidepressant and antianxiety activities, suggesting its utility in the development of new therapeutic agents (Kumar et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Studies on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including derivatives of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine, show potential applications in the field of materials science and photophysics (Gan et al., 2003).
Development in Polymer Chemistry
This compound has been used in the synthesis of novel polymers and studied for its reactivity properties, indicating applications in polymer chemistry and material science (Wu et al., 2004).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain health hazards . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-3-5-15(12-13)18-10-8-17(9-11-18)7-6-14(2)16/h3-5,12,14H,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWNGHGXDIZFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)
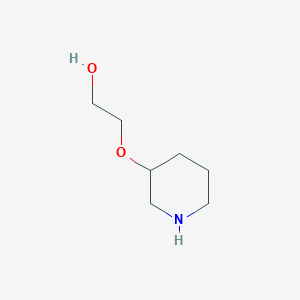

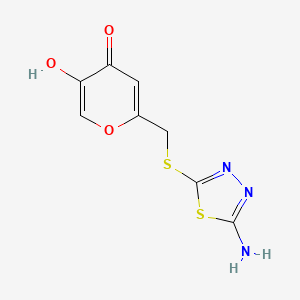
![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
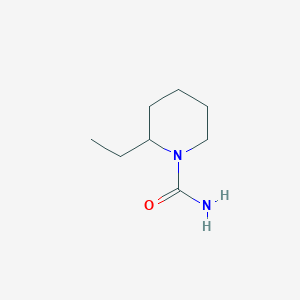
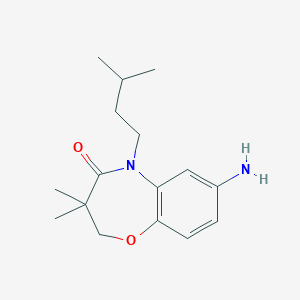
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
